molecular formula C13H16BrNO4 B8264948 4-Bromo-2-methoxy-N-(pivaloyloxy)benzamide

4-Bromo-2-methoxy-N-(pivaloyloxy)benzamide

Cat. No.: B8264948
M. Wt: 330.17 g/mol
InChI Key: KZCNWEHBGKLOLT-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-N-(pivaloyloxy)benzamide is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a pivaloyloxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methoxy-N-(pivaloyloxy)benzamide typically involves multiple steps. One common method starts with the bromination of 2-methoxybenzoic acid to introduce the bromine atom. This is followed by the formation of the benzamide core through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methoxy-N-(pivaloyloxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted benzamides.

    Oxidation: 4-Bromo-2-methoxybenzaldehyde.

    Reduction: 4-Bromo-2-methoxybenzylamine.

    Hydrolysis: 4-Bromo-2-methoxybenzoic acid.

Scientific Research Applications

4-Bromo-2-methoxy-N-(pivaloyloxy)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-methoxy-N-(pivaloyloxy)benzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methoxy group can participate in hydrogen bonding and hydrophobic interactions, while the pivaloyloxy group can enhance the compound’s stability and bioavailability. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-methoxy-N-(pivaloyloxy)benzamide is unique due to the presence of all three functional groups (bromine, methoxy, and pivaloyloxy) on the benzamide core. This combination of groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

[(4-bromo-2-methoxybenzoyl)amino] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO4/c1-13(2,3)12(17)19-15-11(16)9-6-5-8(14)7-10(9)18-4/h5-7H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCNWEHBGKLOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)ONC(=O)C1=C(C=C(C=C1)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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